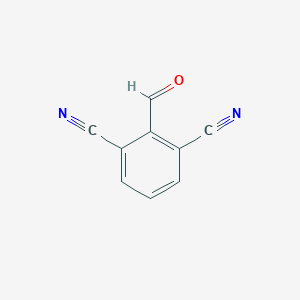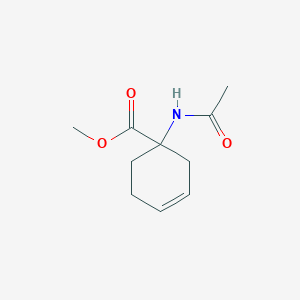
Methyl 1-acetamido-3-cyclohexene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to Methyl 1-acetamido-3-cyclohexene-1-carboxylate has been reported in several studies. For instance, Watanabe et al. (1988) described the synthesis of a related compound, 1-(Cyclohexyloxycarbonyloxy)ethyl 7β-[2-(2-amino-thiazol-4-yl)acetamido]-3-[[[1-(2-dimethylaminoethyl)-1H-tetrazol-5-yl]thio]methyl]ceph-3-em-4-carboxylate dihydrochloride, starting from [1-14C]cyclohexanol (Watanabe, Tada, Imanishi, & Yamaoka, 1988).
Molecular Structure Analysis
The molecular structure of related compounds, such as Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, has been investigated, revealing insights into the structure and conformation of these molecules. For example, Sirat, Thomas, and Tyrrell (1979) reported on the preparation and various reactions of Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, offering details on its molecular structure (Sirat, Thomas, & Tyrrell, 1979).
Chemical Reactions and Properties
Several studies have explored the chemical reactions and properties of compounds similar to Methyl 1-acetamido-3-cyclohexene-1-carboxylate. Bellucci, Marioni, and Marsili (1972) investigated the bromination and epoxydation of related compounds, providing insights into their chemical behavior (Bellucci, Marioni, & Marsili, 1972).
Physical Properties Analysis
The physical properties of Methyl 1-acetamido-3-cyclohexene-1-carboxylate and related compounds have been a topic of interest. Studies like those conducted by Bourke and Collins (1996) on the synthesis and reactions of related compounds offer valuable information on their physical characteristics (Bourke & Collins, 1996).
Chemical Properties Analysis
The chemical properties of these compounds are crucial for understanding their potential applications and behavior in different environments. Research by Avenoza, Cativiela, Fernández-Recio, and Peregrina (1999) on the synthesis of related amino acids provides insights into the chemical properties of these types of compounds (Avenoza, Cativiela, Fernández-Recio, & Peregrina, 1999).
Wissenschaftliche Forschungsanwendungen
Application 1: Enantioselective Synthesis
- Scientific Field: Biochemistry and Molecular Biology .
- Summary of the Application: “Methyl 1-acetamido-3-cyclohexene-1-carboxylate” is used as a chiral precursor for the important anticoagulant Edoxaban . The enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid, which is a precursor for Edoxaban, is of great significance .
- Methods of Application or Experimental Procedures: The E. coli esterase BioH was engineered for improved S-enantioselectivity via rational design . A positive mutant Mu3 (L24A/W81A/L209A) with relatively high S-selectivity in hydrolyzing racemic methyl-3-cyclohexene-1-carboxylate was obtained .
- Results or Outcomes: The enantiomeric excess improved from 32.3% (the wild type) to 70.9% . Moreover, the reaction conditions of Mu3 in methyl-3-cyclohexene-1-carboxylate hydrolysis was optimized to improve the conversion rate to 2 folds .
Application 2: Diastereoselective Synthesis
- Scientific Field: Organic Chemistry .
- Summary of the Application: “Methyl 1-acetamido-3-cyclohexene-1-carboxylate” was used in diastereoselective synthesis .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
Application 3: Oxidative Cycloaddition
- Scientific Field: Organic Chemistry .
- Summary of the Application: “Methyl 1-acetamido-3-cyclohexene-1-carboxylate” is used in the ceric ammonium nitrate (CAN)-mediated oxidative cycloaddition of 1, 3-dicarbonyls to conjugated compounds .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: This process leads to the efficient synthesis of dihydrofurans, dihydrofurocoumarins, dihydrofuroquinolinones, dihydrofurophenalenones, and furonaphthoquinone natural products .
Application 4: Asymmetric Hydrolysis
- Scientific Field: Biochemistry and Molecular Biology .
- Summary of the Application: “Methyl 1-acetamido-3-cyclohexene-1-carboxylate” is used in the asymmetric hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate .
- Methods of Application or Experimental Procedures: The E. coli esterase BioH was engineered for improved S-enantioselectivity via rational design . A positive mutant Mu3 (L24A/W81A/L209A) with relatively high S-selectivity in hydrolyzing racemic methyl-3-cyclohexene-1-carboxylate was obtained .
- Results or Outcomes: The enantiomeric excess improved from 32.3% (the wild type) to 70.9% . Moreover, the reaction conditions of Mu3 in methyl-3-cyclohexene-1-carboxylate hydrolysis was optimized to improve the conversion rate to 2 folds .
Safety And Hazards
The safety data sheet for “Methyl 1-acetamido-3-cyclohexene-1-carboxylate” indicates that it is a highly flammable liquid and vapor . It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl 1-acetamidocyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8(12)11-10(9(13)14-2)6-4-3-5-7-10/h3-4H,5-7H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQIMOXBRPJLGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCC=CC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-acetamido-3-cyclohexene-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

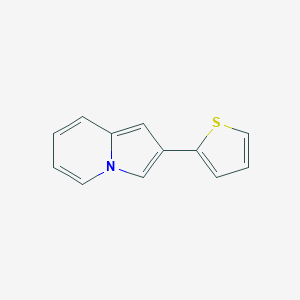

![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
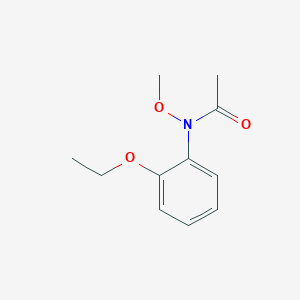
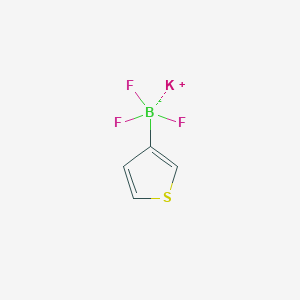


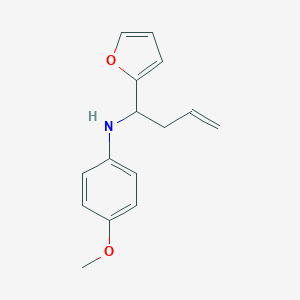
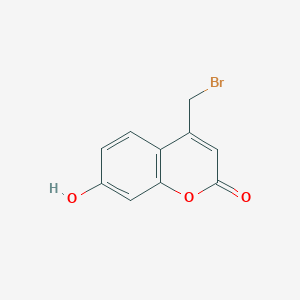
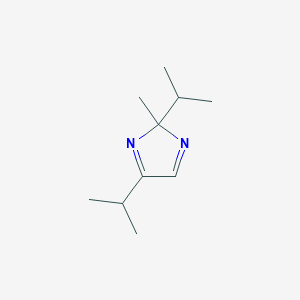
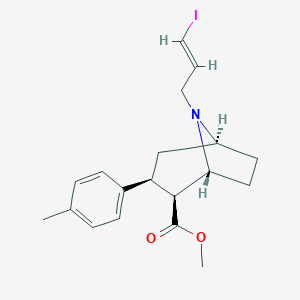
![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)
